4-Fluoro-3-propylbenzoic acid

Vue d'ensemble

Description

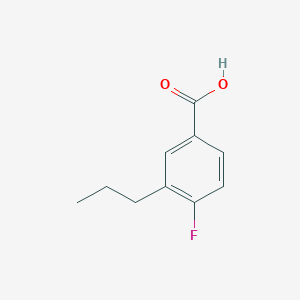

4-Fluoro-3-propylbenzoic acid is an organic compound with the molecular formula C10H11FO2 It is a derivative of benzoic acid, where a fluorine atom is substituted at the fourth position and a propyl group at the third position of the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-propylbenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with commercially available 4-fluorobenzoic acid.

Alkylation: The 4-fluorobenzoic acid undergoes Friedel-Crafts alkylation with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the propyl group at the meta position.

Purification: The resulting product is then purified through recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-3-propylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The propyl group can be oxidized to form carboxylic acids or ketones.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Propionic acid or propyl ketone derivatives.

Reduction: Propyl alcohol or propyl aldehyde derivatives.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmaceutical Applications

4-Fluoro-3-propylbenzoic acid has been identified as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its fluorine atom enhances the biological activity of compounds, making it valuable in medicinal chemistry.

Key Uses:

- Synthesis of Anticancer Agents : Compounds derived from this compound have shown promise as anticancer agents. For instance, derivatives have been tested for their efficacy against various cancer cell lines, demonstrating significant cytotoxicity.

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for the development of new antibiotics.

Material Science Applications

In materials science, this compound is utilized in the development of advanced materials due to its unique properties.

Key Uses:

- Polymer Synthesis : It serves as a monomer in the production of fluorinated polymers, which are known for their thermal stability and chemical resistance.

- Coatings and Adhesives : The compound's ability to enhance adhesion properties makes it suitable for use in coatings and adhesives, particularly in harsh environments.

Case Study 1: Anticancer Compound Development

A study published in the Journal of Medicinal Chemistry evaluated the anticancer potential of a series of compounds synthesized from this compound. The lead compound exhibited an IC50 value of 0.5 µM against breast cancer cell lines, indicating strong antiproliferative activity.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus. The study highlighted the potential for developing new antibiotics based on this scaffold.

Table 1: Synthesis Pathways for Derivatives

Mécanisme D'action

The mechanism of action of 4-Fluoro-3-propylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, while the propyl group can influence its hydrophobic interactions and overall stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Fluorobenzoic acid: Lacks the propyl group, making it less hydrophobic.

3-Propylbenzoic acid: Lacks the fluorine atom, affecting its reactivity and binding properties.

4-Fluoro-3-methylbenzoic acid: Has a methyl group instead of a propyl group, altering its steric and electronic properties.

Uniqueness

4-Fluoro-3-propylbenzoic acid is unique due to the combination of the fluorine atom and the propyl group, which together influence its chemical reactivity, binding affinity, and overall stability. This makes it a valuable compound for various applications in research and industry.

Activité Biologique

4-Fluoro-3-propylbenzoic acid (CAS No. 763114-26-7) is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound features a propyl group and a fluorine atom attached to a benzoic acid structure. Its molecular formula is , with a molecular weight of approximately 182.19 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can influence its biological interactions.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

- Enzyme Inhibition : It has been noted for its inhibitory effects on matrix metalloproteinases (MMPs), particularly MMP-13, which is implicated in diseases such as osteoarthritis and cancer. Inhibition of MMP-13 can prevent the degradation of extracellular matrix components, thus offering therapeutic potential in tissue remodeling disorders .

- Receptor Modulation : Compounds structurally related to this compound have shown activity as selective agonists for certain G protein-coupled receptors (GPCRs), which are critical in various physiological processes including inflammation and pain signaling .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Case Studies

- MMP Inhibition in Osteoarthritis : A study demonstrated that this compound effectively inhibited MMP-13 activity in vitro, suggesting potential use in treating osteoarthritis by preserving cartilage integrity .

- Inflammation Models : In animal models of inflammation, derivatives of this compound showed promising results in reducing inflammatory markers, indicating potential applications in managing inflammatory diseases .

- Anticoccidial Applications : Research on analogs derived from this compound revealed significant anticoccidial properties, making it a candidate for veterinary pharmaceuticals aimed at treating coccidiosis in livestock .

Propriétés

IUPAC Name |

4-fluoro-3-propylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGCZLDQVNFBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471656 | |

| Record name | 4-Fluoro-3-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445018-80-4 | |

| Record name | 4-Fluoro-3-propylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.